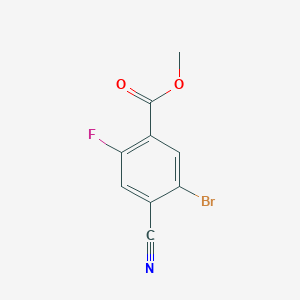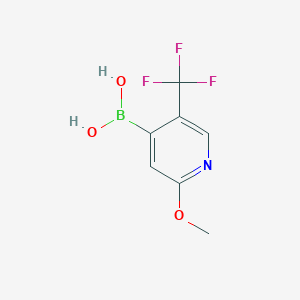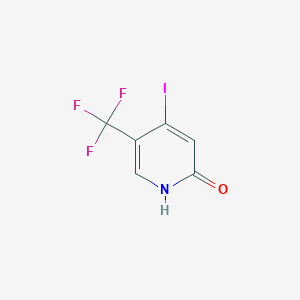
Methyl 5-bromo-4-cyano-2-fluorobenzoate
Descripción general
Descripción
Methyl 5-bromo-4-cyano-2-fluorobenzoate (MBCF) is a synthetic organic compound with a variety of useful applications in scientific research. MBCF has a wide range of uses in laboratory experiments due to its unique chemical and physical properties. Its unique structure is composed of a bromo-cyano-fluorobenzoate moiety, making it a valuable tool for scientists in various disciplines. This article will discuss the synthesis method of MBCF, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-4-cyano-2-fluorobenzoate has a variety of applications in scientific research, including as a reagent for the synthesis of biologically active compounds, as a catalyst in organic synthesis, and as a fluorescent probe for the detection of biological molecules. This compound is also used in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials.
Mecanismo De Acción
Methyl 5-bromo-4-cyano-2-fluorobenzoate is a versatile compound with a wide range of applications in scientific research. Its unique structure allows it to interact with various molecules in a variety of ways. For example, this compound can act as a Lewis acid, allowing it to catalyze a variety of organic reactions. Additionally, this compound can act as a nucleophile, allowing it to react with electrophiles such as alkenes and alkynes.
Biochemical and Physiological Effects
This compound is a synthetic compound and is not known to have any biochemical or physiological effects. However, it is important to note that this compound is a relatively new compound and its effects on biological systems are not yet fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-bromo-4-cyano-2-fluorobenzoate has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable and non-toxic. Additionally, this compound has a wide range of applications in scientific research and can be used in a variety of laboratory experiments. However, this compound is a relatively new compound and its effects on biological systems are not yet fully understood.
Direcciones Futuras
Methyl 5-bromo-4-cyano-2-fluorobenzoate has a wide range of potential future applications in scientific research. It could be used in the development of new materials, in the synthesis of pharmaceuticals and agrochemicals, and in the synthesis of biologically active compounds. Additionally, this compound could be used as a fluorescent probe for the detection of biological molecules, and as a catalyst in organic synthesis. Finally, further research is needed to better understand the effects of this compound on biological systems.
Propiedades
IUPAC Name |
methyl 5-bromo-4-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVSBHIODMQDEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















